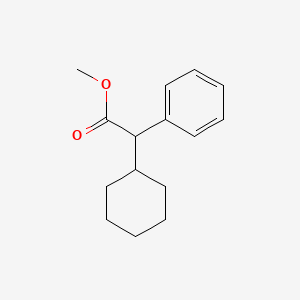

Methyl 2-cyclohexyl-2-phenylacetate

概要

説明

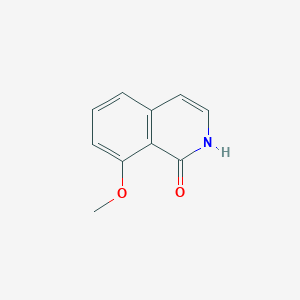

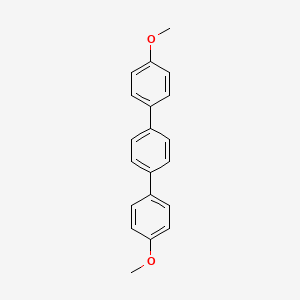

“Methyl 2-cyclohexyl-2-phenylacetate” is an organic compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3 .科学的研究の応用

Synthesis and Antimicrobial Activity

Methyl 2-cyclohexyl-2-phenylacetate, as a phenylacetic acid derivative, is notable in the field of organic chemistry and pharmacology. For instance, Varma et al. (2006) isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which includes compounds like methyl 2-acetyl-3,5-dihydroxyphenylacetate. They found that while some of these compounds lacked antimicrobial and antioxidant activity, others, such as 4-epiradicinol, exhibited inhibitory effects on various bacteria including Escherichia coli and Staphylococcus aureus (Varma et al., 2006).

Insect Attractant for Pest Control

In agricultural research, cyclohexyl phenylacetate, a closely related compound, has been found to be attractive to the checkered flower beetle, a predator of the alfalfa leafcutting bee. Davis et al. (1979) demonstrated that traps baited with cyclohexyl phenylacetate effectively captured a significant number of these beetles, suggesting potential applications in pest control and management strategies (Davis et al., 1979).

Organic Synthesis and Catalysis

In the realm of synthetic chemistry, compounds like this compound are often utilized as intermediates or reactants in various organic synthesis processes. For example, Moody and Matteson (1978) explored the oxidative rearrangement of B-methylated 1-alkene-1,1-diboronic esters to methyl ketones, demonstrating the versatility of phenylacetate derivatives in organic synthesis (Moody & Matteson, 1978). Additionally, Nomura et al. (2001) investigated the hydrogenation of methyl phenylacetate using homogeneous ruthenium-phosphine catalysis, which is crucial in the efficient production of important organic compounds (Nomura et al., 2001).

Safety and Hazards

作用機序

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 2-cyclohexyl-2-phenylacetate interacts with its targets and carries out its functions .

特性

IUPAC Name |

methyl 2-cyclohexyl-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRSXGBVBMMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)

![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)

![tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3097175.png)